(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone
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Overview
Description
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone is a complex organic compound that belongs to the pyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water, yielding the desired pyrazole derivatives with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper. Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile): This compound shares a similar pyrazole core but differs in the presence of a carbonitrile group instead of the methanone group.
(4-Bromophenyl)(morpholino)methanone: This compound has a similar bromophenyl group but includes a morpholino group instead of the pyrazole core.
Uniqueness
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
618091-96-6 |
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Molecular Formula |
C16H11Br2N3O |
Molecular Weight |
421.09 g/mol |
IUPAC Name |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C16H11Br2N3O/c17-10-5-7-11(8-6-10)21-16(19)13(9-20-21)15(22)12-3-1-2-4-14(12)18/h1-9H,19H2 |
InChI Key |
AYXXEDWZUKRNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Br |
Origin of Product |
United States |
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